

An In-depth Technical Guide on the Physicochemical Properties of N-Cyanoacetylurethane

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Compound of Interest

Compound Name: **Acetylurethane**

Cat. No.: **B1265525**

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An important clarification on "**Acetylurethane**": Initial searches for "**acetylurethane**" yield ambiguous results, with the most comprehensive data pointing towards **N-Cyanoacetylurethane**. Given the specificity of the available scientific data, this guide will focus on the physicochemical properties of **N-Cyanoacetylurethane**. For clarity, brief comparative data for urethane (ethyl carbamate) is also provided.

Core Physicochemical Properties of N-Cyanoacetylurethane

N-Cyanoacetylurethane is a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[\[1\]](#)[\[2\]](#) Its utility is largely dictated by its distinct physicochemical characteristics.

Chemical Identity and Structure

- IUPAC Name: ethyl N-(2-cyanoacetyl)carbamate[\[3\]](#)
- Synonyms: **Cyanoacetylurethane**, Ethyl Cyanoacetylcarbamate, N-Carbethoxy-2-cyanoacetamide[\[3\]](#)
- CAS Number: 6629-04-5[\[1\]](#)[\[3\]](#)

- Molecular Formula: C₆H₈N₂O₃[\[1\]](#)[\[3\]](#)
- Molecular Weight: 156.14 g/mol [\[1\]](#)[\[3\]](#)
- Chemical Structure:

Quantitative Physicochemical Data

The key physicochemical parameters of **N-Cyanoacetylurethane** are summarized in the table below, with comparative values for Urethane (Ethyl Carbamate) where available.

Property	N-Cyanoacetylurethane	Urethane (Ethyl Carbamate)
Melting Point	167-169 °C [4] [5] [6]	48-50 °C [7] [8]
Boiling Point	280.35 °C (estimated) [5] [6]	182-184 °C [7] [8]
Density	1.197 g/cm ³ [5] [6]	1.10 g/cm ³ [8]
pKa	3.46 ± 0.10 (Predicted) [4] [5] [6]	Not available
LogP	0.56368 [6]	Not available
Solubility	Soluble in DMSO, Methanol [4] [5] [6]	Soluble in water, alcohol, ether, chloroform [7]

Additional Computed Properties for **N-Cyanoacetylurethane**:

Property	Value
Hydrogen Bond Donor Count	1 [6]
Hydrogen Bond Acceptor Count	4 [6]
Rotatable Bond Count	3 [6]
Exact Mass	156.05349212 Da [6]
Complexity	203 [6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory practices.

Synthesis of N-Cyanoacetylurethane

A common laboratory synthesis involves the condensation of cyanoacetic acid and ethyl carbamate.[9]

Procedure:

- To a solution of 2-cyanoacetic acid (1.0 mol) and ethyl carbamate (1.0 mol) in toluene (500 mL), slowly add phosphorus oxychloride (0.5 mol).
- Add dimethylformamide (DMF, 5 mL) to the mixture.
- Heat the reaction mixture to 70°C for 2 hours.
- After cooling to room temperature, quench the reaction by adding 500 mL of water to decompose the remaining phosphorus oxychloride.
- The product precipitates as a white solid. Collect the solid by suction filtration.
- Wash the filtered solid with diethyl ether and dry to yield **N-cyanoacetylurethane**.

Melting Point Determination (Capillary Method)

Procedure:

- Ensure the sample of **N-cyanoacetylurethane** is completely dry and in a powdered form.
- Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]
- Place the capillary tube into a melting point apparatus.[11][12]
- Heat the sample rapidly to approximately 15°C below the expected melting point (167°C).

- Reduce the heating rate to 1-2°C per minute to allow for accurate measurement.[7]
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10][13]

Boiling Point Determination (Thiele Tube Method)

As N-cyanoacetylurethane is a solid at room temperature, its boiling point is typically determined from a melt.

Procedure:

- Place a small amount of the sample into a small test tube (half-full).
- Insert a capillary tube (sealed end up) into the test tube.
- Attach the test tube to a thermometer using a rubber band.
- Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is positioned near the center.[14]
- Gently heat the side arm of the Thiele tube with a burner, causing the oil to circulate and heat the sample evenly.[14]
- Continue heating until a steady stream of bubbles emerges from the capillary tube.
- Remove the heat and allow the apparatus to cool.
- The temperature at which the liquid is drawn back into the capillary tube is the boiling point. [14]

Solubility Determination

Procedure:

- Measure a precise volume of the solvent (e.g., DMSO or Methanol) into a test tube.
- Maintain the test tube at a constant temperature.

- Add a small, weighed amount of N-cyano**acetylurethane** to the solvent.
- Agitate the mixture vigorously until the solid is completely dissolved.
- Continue adding small, known quantities of the solute until a saturated solution is formed (i.e., a small amount of undissolved solid remains).[15]
- The total mass of the dissolved solute in the known volume of solvent at that temperature represents its solubility.

pKa Determination

The dissociation constant (pKa) can be determined using potentiometric titration as outlined by OECD Guideline 112.[8][16][17]

Procedure:

- Prepare a solution of N-cyano**acetylurethane** of known concentration in purified water.
- Titrate the solution with a standard solution of a strong base (e.g., NaOH) of known concentration.
- Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa is the pH at the half-equivalence point of the titration curve.[18]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is determined by measuring the distribution of the compound between n-octanol and water.

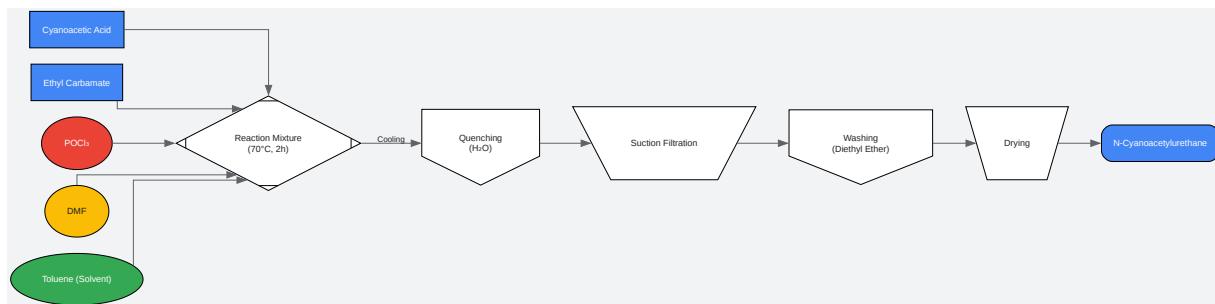
Procedure:

- Prepare a stock solution of N-cyano**acetylurethane** in n-octanol.

- Mix a known volume of this n-octanol solution with a known volume of water in a separatory funnel.
- Shake the funnel for a predetermined period to allow for partitioning equilibrium to be reached.[4][5]
- Allow the two phases (n-octanol and water) to separate completely.
- Carefully collect samples from both the n-octanol and water layers.
- Determine the concentration of N-cyano**acetylurethane** in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualized Experimental Workflow: Synthesis of N-Cyanoacetylurethane

The following diagram illustrates the synthesis pathway for N-cyano**acetylurethane**.



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Caption: Synthesis workflow for N-Cyano**acetylurethane**.

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